molecular formula C16H13NO3S2 B4845399 5-(2-furylmethylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2-furylmethylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4845399
M. Wt: 331.4 g/mol
InChI Key: INGWUVMJBOCBLS-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furylmethylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative with potential biological properties. This compound has been synthesized and studied for its potential application in scientific research.

Mechanism of Action

The mechanism of action of 5-(2-furylmethylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound acts by inhibiting various cellular pathways involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. It has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties. In addition, this compound has been shown to have a protective effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(2-furylmethylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is its potential application in scientific research. This compound has been shown to possess various biological properties, which make it a promising candidate for the development of new drugs. However, there are also some limitations associated with this compound. One of the limitations is its low solubility in water, which may limit its application in some experiments.

Future Directions

There are several future directions for the study of 5-(2-furylmethylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is the development of new derivatives with improved biological properties. Another direction is the study of the compound's mechanism of action, which may provide insights into its potential application in the treatment of various diseases. Additionally, the compound's application in drug delivery systems and nanotechnology should also be explored.

Scientific Research Applications

5-(2-furylmethylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential application in scientific research. This compound has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S2/c1-19-12-6-4-11(5-7-12)10-17-15(18)14(22-16(17)21)9-13-3-2-8-20-13/h2-9H,10H2,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGWUVMJBOCBLS-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(furan-2-ylmethylidene)-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-furylmethylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one

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